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Compound of Interest

Compound Name: Diisopropyl Adipate

Cat. No.: B033870 Get Quote

Introduction
Diisopropyl Adipate (DIPA) is a diester of isopropyl alcohol and adipic acid, presenting as a

clear, colorless, and odorless liquid. Widely utilized in the cosmetic and pharmaceutical

industries, DIPA serves as an emollient, solvent, and skin-conditioning agent. Its non-greasy

feel, excellent spreadability, and rapid absorption make it a favorable vehicle for topical drug

delivery systems. This document provides detailed application notes and protocols for

researchers, scientists, and drug development professionals on the use of DIPA as a non-

aqueous solvent to enhance the topical delivery of active pharmaceutical ingredients (APIs).

Physicochemical Properties of Diisopropyl Adipate
A comprehensive understanding of DIPA's properties is crucial for formulation development.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b033870?utm_src=pdf-interest
https://www.benchchem.com/product/b033870?utm_src=pdf-body
https://www.benchchem.com/product/b033870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Formula C₁₂H₂₂O₄

Molecular Weight 230.30 g/mol

Appearance Clear, colorless liquid

Odor Odorless

Solubility in Water Insoluble

Solubility in Organic Solvents
Soluble in alcohols, ketones,

and esters

Viscosity Low

Applications in Topical Drug Delivery
DIPA offers several advantages in the formulation of topical drug products:

Enhanced Solubility: DIPA can significantly improve the solubility of poorly water-soluble

drugs, a critical factor for their effective delivery into and through the skin.

Improved Skin Permeation: As a penetration enhancer, DIPA can reversibly modify the

barrier properties of the stratum corneum, facilitating the diffusion of APIs to their target sites.

Studies have shown that DIPA can synergistically enhance the absorption of drugs like

diclofenac.[1][2]

Aesthetic and Sensory Benefits: Its emollient properties impart a smooth, non-oily feel to

formulations, improving patient compliance and the overall sensory experience.

Formulation Stability: DIPA's stable nature can contribute to the extended shelf-life of topical

preparations.

Quantitative Data on Drug Solubility and Permeation
The following tables summarize the available quantitative data on the solubility of selected APIs

in DIPA and its effect on skin permeation. Note: Specific solubility data for many APIs in DIPA is
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limited in publicly available literature. The following are illustrative examples and may need to

be experimentally determined for specific applications.

Table 1: Solubility of Selected APIs in Diisopropyl Adipate

Active Pharmaceutical
Ingredient (API)

Solubility in DIPA (mg/mL
at 25°C)

Comments

Ketoprofen
Data not available; requires

experimental determination.

As a lipophilic drug, moderate

to good solubility is expected.

Ibuprofen
Data not available; requires

experimental determination.

Similar to ketoprofen, good

solubility is anticipated.

Diclofenac Sodium
Low; requires experimental

determination.

The salt form has limited

solubility in lipophilic solvents.

Ion-pair formation may

enhance solubility.

Table 2: In Vitro Skin Permeation Enhancement with Diisopropyl Adipate

Active
Pharmaceutica
l Ingredient
(API)

Formulation
Details

Skin Model
Enhancement
Ratio*

Reference

Diclofenac

Alcohol-based

gel containing

DIPA

Guinea-pig (in

vivo)

Synergistic

enhancement

observed

[1][2]

Propofol
DIPA (10% w/w)

in propofol

Porcine full-

thickness skin

~1.5-fold

increase in

permeation

compared to

control (propofol

alone)

*Enhancement Ratio = (Flux with DIPA) / (Flux without DIPA)
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Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in

evaluating DIPA as a non-aqueous solvent in their topical formulations.

Protocol 1: Determination of Drug Solubility in
Diisopropyl Adipate
This protocol outlines the shake-flask method, a reliable technique for determining the

equilibrium solubility of a drug in a solvent.

Materials:

Active Pharmaceutical Ingredient (API) powder

Diisopropyl Adipate (DIPA)

Glass vials with screw caps

Orbital shaker with temperature control

Analytical balance

Centrifuge

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

Add an excess amount of the API powder to a glass vial containing a known volume (e.g., 5

mL) of DIPA. The presence of undissolved solid is necessary to ensure saturation.

Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g.,

25°C or 32°C) and agitation speed (e.g., 100 rpm).

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached.
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After equilibration, visually confirm the presence of undissolved API.

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the

undissolved solid from the supernatant.

Carefully withdraw an aliquot of the clear supernatant.

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the

chosen analytical method (HPLC or UV-Vis).

Quantify the concentration of the API in the diluted sample.

Calculate the solubility of the API in DIPA (e.g., in mg/mL) by accounting for the dilution

factor.

Repeat the experiment at least in triplicate to ensure reproducibility.

Workflow for Solubility Determination
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Add excess API to DIPA in a vial

Equilibrate in a shaker (24-48h)

Centrifuge to separate solid

Withdraw supernatant

Dilute aliquot

Quantify API concentration (HPLC/UV-Vis)

Calculate solubility

Click to download full resolution via product page

Diagram 1: Shake-flask method for solubility determination.

Protocol 2: In Vitro Skin Permeation Study using Franz
Diffusion Cells
This protocol describes the use of Franz diffusion cells to evaluate the effect of DIPA on the

permeation of an API through a skin membrane.
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Materials:

Franz diffusion cells

Excised skin (e.g., human or porcine) or synthetic membrane

Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)

Test formulation (with and without DIPA)

Control formulation (without DIPA)

Magnetic stirrer

Water bath with temperature control

Syringes and needles

HPLC for sample analysis

Procedure:

Skin Preparation: If using biological skin, carefully excise the skin, remove any subcutaneous

fat, and cut it into sections to fit the Franz diffusion cells.

Cell Assembly: Mount the skin membrane between the donor and receptor compartments of

the Franz cell, with the stratum corneum facing the donor compartment.

Receptor Chamber: Fill the receptor chamber with degassed receptor medium, ensuring no

air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor

chamber.

Temperature Control: Place the assembled cells in a water bath maintained at 32 ± 1°C to

simulate skin surface temperature.

Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test and control

formulations to the surface of the skin in the donor compartment.
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Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw

an aliquot (e.g., 0.5 mL) of the receptor medium from the sampling arm.

Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-

warmed receptor medium to maintain sink conditions.

Sample Analysis: Analyze the collected samples for API concentration using a validated

HPLC method.

Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at

each time point. Plot the cumulative amount permeated versus time. The slope of the linear

portion of the plot represents the steady-state flux (Jss).

Enhancement Ratio (ER): Calculate the ER by dividing the steady-state flux of the

formulation containing DIPA by that of the control formulation.

Workflow for In Vitro Skin Permeation Study
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Prepare skin membrane

Assemble Franz diffusion cell

Fill receptor chamber with medium

Equilibrate at 32°C

Apply formulation to donor chamber

Collect samples at time intervals

Analyze samples by HPLC

Calculate cumulative permeation and flux

Click to download full resolution via product page

Diagram 2: Franz diffusion cell experimental workflow.
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Protocol 3: Accelerated Stability Testing of a Topical
Formulation
This protocol provides a general guideline for assessing the stability of a topical cream

containing DIPA under accelerated conditions.

Materials:

Topical cream formulation containing DIPA

Stability chambers with controlled temperature and humidity

Appropriate containers for the formulation

Viscometer

pH meter

Microscope

HPLC

Procedure:

Sample Preparation: Prepare at least three batches of the final formulation and package

them in the intended commercial containers.

Storage Conditions: Place the samples in stability chambers under accelerated conditions as

per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).

Parameters to Evaluate:

Physical Appearance: Visually inspect for changes in color, odor, phase separation, and

texture.

pH: Measure the pH of the formulation.
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Viscosity: Measure the viscosity using a suitable viscometer.

Microscopic Examination: Observe for any changes in the globule size and distribution of

the dispersed phase.

Assay of Active Ingredient: Determine the concentration of the API using a validated HPLC

method to assess chemical stability.

Data Analysis: Compare the results at each time point to the initial data (time 0) to identify

any significant changes. The data can be used to predict the shelf-life of the product under

normal storage conditions.

Logical Flow for Stability Testing

Prepare and package formulation batches

Store under accelerated conditions (e.g., 40°C/75% RH)

Test at specified intervals (0, 1, 3, 6 months)

Evaluate Physical, Chemical, and Microbiological Properties

Analyze data for significant changes

Predict shelf-life
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Diagram 3: Accelerated stability testing workflow.

Mechanism of Action: Interaction with Stratum
Corneum
While the precise mechanism of penetration enhancement by DIPA is not fully elucidated,

studies on similar fatty acid diesters suggest a primary interaction with the lipids of the stratum

corneum. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy

studies on skin treated with fatty acid diesters have shown a decrease in the peak heights and

areas of the asymmetric and symmetric C-H stretching absorbances. This suggests that these

esters may cause lipid extraction from the stratum corneum, thereby disrupting its highly

ordered structure and reducing its barrier function, which in turn facilitates drug permeation.

Safety and Regulatory Information
Diisopropyl Adipate is generally considered safe for use in cosmetic and topical

pharmaceutical products. It has been reported to have low acute oral and dermal toxicity. In

skin irritation studies, undiluted DIPA produced no irritation in 24-hour patch tests, while

formulations containing up to 20% DIPA caused minimal to mild irritation with no sensitization

or photosensitization. As with any excipient, it is essential to conduct appropriate safety and

toxicological studies for the final formulation.

Conclusion
Diisopropyl Adipate is a versatile non-aqueous solvent with favorable properties for topical

drug delivery. Its ability to act as a solvent for poorly soluble drugs and as a penetration

enhancer, combined with its desirable aesthetic qualities, makes it a valuable excipient for

formulators. The protocols and data presented in this document provide a foundation for

researchers to explore the potential of DIPA in developing effective and elegant topical drug

products. Further experimental work is encouraged to determine specific solubility and

permeation parameters for individual APIs of interest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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